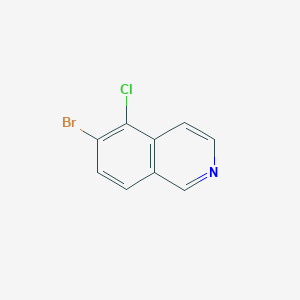
2-(Benzyloxy)-1,3-dibromobenzene
Übersicht
Beschreibung
The compound “2-(Benzyloxy)-1,3-dibromobenzene” belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group attached to a benzyl group .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-1,3-dibromobenzene” are not available, benzyloxy compounds can generally be synthesized through the reaction of a phenol with benzyl chloride in the presence of a base .Chemical Reactions Analysis
Benzyloxy compounds, in general, can undergo a variety of chemical reactions. For instance, they can participate in oxidation and reduction reactions . The specific reactions that “2-(Benzyloxy)-1,3-dibromobenzene” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-1,3-dibromobenzene” would depend on its exact molecular structure. In general, benzyloxy compounds are solid at room temperature and have a high melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Transformations
2-(Benzyloxy)-1,3-dibromobenzene and similar compounds are valuable precursors in various organic transformations. For instance, 1,2-Dibromobenzenes are crucial for reactions based on the intermediate formation of benzynes, with derivatives like 1,2-dibromo-3-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene acting as intermediates in synthesis processes (Diemer, Leroux, & Colobert, 2011).
Polarographic Studies and Formation of Benzyne
Polarographic studies of dibromobenzenes in solvents like acetonitrile and dimethylformamide have indicated the formation of benzyne as an intermediate. This is particularly noted in o-dibromobenzene, which undergoes a reaction to form benzyne (Wawzonek & Wagenknecht, 1964).
Eigenschaften
IUPAC Name |
1,3-dibromo-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQDADUVFGKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1,3-dibromobenzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223535.png)
![6-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223542.png)
![6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3223547.png)
acetic acid](/img/structure/B3223548.png)
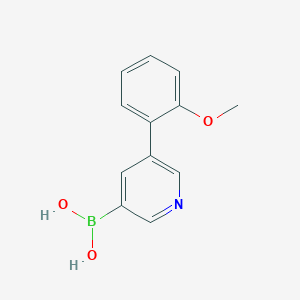
![1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride](/img/structure/B3223563.png)
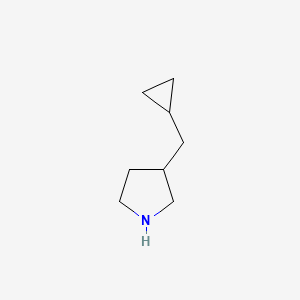
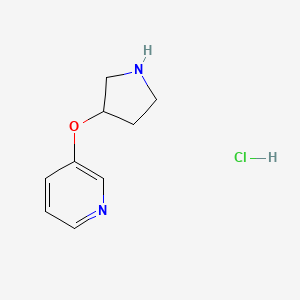
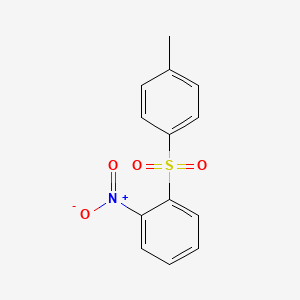

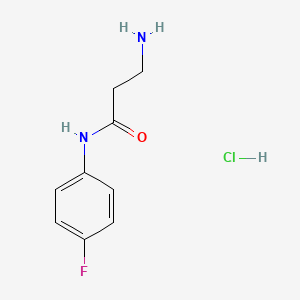
![2-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B3223602.png)

